molecular formula C20H24O2 B1245827 MF-EA-705beta

MF-EA-705beta

Cat. No.: B1245827
M. Wt: 296.4 g/mol
InChI Key: NEWBSSHUUPIRNQ-BDPLXOTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Studies and Characterization : This compound has been a focus in synthetic studies, like the synthesis of theonellamide F from marine sponges (Tohdo, Hamada, & Shioiri, 1992). Additionally, efforts in labeling and characterizing similar compounds have been undertaken, for example, ALRT1550, which is in clinical trials for chemotherapy (Bennani et al., 1998).

Chemical and Pharmaceutical Development

  • Development of Aromatic Analogs for Therapeutic Use : Aromatic analogs of this compound and similar structures have been developed as potential chemopreventive agents for epithelial cancer treatment (Dawson et al., 1981).

Biotechnological Applications

  • Biotechnological Synthesis of Natural Products : This compound has been synthesized for use in the biotechnological production of natural products, like components of the flavor principles of ripe Bartlett pears and pheromone components of marine brown algae (Dabdoub et al., 2010).

Chemical Reaction Studies

  • Studies on Chemical Reactions and Processes : Research has been conducted on reactions such as hydrogen shift and isomerization of certain compounds related to this trienoic acid, enhancing understanding of chemical processes (Matikainen et al., 1997).

Metabolic Fate Research

  • Investigation into Metabolic Fate : Studies have explored the metabolic fate of related compounds, contributing to a deeper understanding of how such substances are processed in biological systems (Booth et al., 1959).

Catalysis and Organic Synthesis

  • Asymmetric Hydrogenation and Synthesis : Research into the asymmetric hydrogenation of similar compounds, using catalysts, provides insights into novel methods for organic synthesis (Yamamoto, Ikeda, & Yin, 1989).

Exploration in Pharmacology

  • Antimicrobial and Anti-inflammatory Applications : Derivatives of this compound have shown antimicrobial activity against various pathogens and potential for anti-inflammatory applications (Mickevičienė et al., 2015); (Ren et al., 2021).

Advanced Stereocontrol in Organic Synthesis

  • Stereocontrol in Organic Synthesis : The compound and its derivatives have been used to study stereocontrol in organic synthesis, a critical aspect in the creation of pharmaceuticals and complex organic molecules (Fleming & Lawrence, 1998).

Investigation in Marine Biology

  • Marine Biology and Natural Products : Studies on marine algae have yielded bromophenol derivatives related to this compound, contributing to our understanding of marine natural products (Zhao et al., 2004).

Impact on Mycolic Acid Biosynthesis

  • Role in Mycolic Acid Biosynthesis Inhibition : This compound has been synthesized as a possible inhibitor of mycolic acid biosynthesis, which is key in certain bacterial infections (Hartmann et al., 1994).

Exploration in Green Chemistry

  • Green Chemistry Applications : There is research into the use of related compounds in the field of green chemistry, showcasing its potential in sustainable processes (Trejo-Machin et al., 2017).

Anticancer Studies

  • Anticancer Mechanism Studies : Compounds similar to this trienoic acid have been investigated for their mechanisms in anticancer activity, providing crucial information for cancer treatment (Yan et al., 2015).

Catalytic Processes in Chemistry

  • Investigation of Catalytic Processes : Studies on the catalysis of similar compounds have expanded the understanding of chemical reactions and their applications (Yoshimura et al., 2007).

Discovery in Retinoic Acid Receptor Agonists

  • Discovery of Retinoic Acid Receptor Agonists : Discovery and development of new trienoic acid retinoids related to this compound have implications for treating cancers and dermatological diseases (Zhang et al., 1996).

Environmental Monitoring

  • Environmental Phenols Monitoring : Advanced methods have been developed to measure environmental phenols, including compounds similar to this trienoic acid, in human milk, demonstrating its potential as an environmental monitoring tool (Ye et al., 2008).

Corrosion Inhibition Studies

  • Corrosion Inhibition in Industrial Applications : New derivatives of this compound have been synthesized and characterized as corrosion inhibitors for mild steel, showing its utility in industrial applications (Ramaganthan et al., 2015).

Properties

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid

InChI

InChI=1S/C20H24O2/c1-4-5-11-18-15-16(2)13-14-19(18)17(3)10-8-6-7-9-12-20(21)22/h5-11,13-15H,4,12H2,1-3H3,(H,21,22)/b8-6+,9-7+,11-5-,17-10-

InChI Key

NEWBSSHUUPIRNQ-BDPLXOTQSA-N

Isomeric SMILES

CC/C=C\C1=C(C=CC(=C1)C)/C(=C\C=C\C=C\CC(=O)O)/C

Canonical SMILES

CCC=CC1=C(C=CC(=C1)C)C(=CC=CC=CCC(=O)O)C

Synonyms

MF-EA-705alpha
MF-EA-705beta

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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